4-Cyclobutoxy-3-fluoroaniline

Lipophilicity LogP ADME

4-Cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7) is a disubstituted aniline building block featuring a 3-fluoro substituent and a 4-cyclobutoxy ether group, with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol. This compound is recognized primarily as a versatile small molecule scaffold and intermediate for the synthesis of kinase inhibitors and other biologically active molecules, owing to the conformational constraints imparted by the cyclobutane ring and the electronic effects of the fluorine atom.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1247239-61-7
Cat. No. B1453597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxy-3-fluoroaniline
CAS1247239-61-7
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C10H12FNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2
InChIKeyZMWLFXGBUMIXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7): A Conformationally Biased Building Block for Kinase-Targeted Library Design and Medicinal Chemistry Procurement


4-Cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7) is a disubstituted aniline building block featuring a 3-fluoro substituent and a 4-cyclobutoxy ether group, with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol . This compound is recognized primarily as a versatile small molecule scaffold and intermediate for the synthesis of kinase inhibitors and other biologically active molecules, owing to the conformational constraints imparted by the cyclobutane ring and the electronic effects of the fluorine atom [1].

Building Block
Conformationally biased aniline for kinase-targeted library design
Selection Logic
Cyclobutoxy steric footprint and fluorine electronic tuning
Workflow Fit
Liquid-phase automated parallel synthesis and HTE platforms

Procurement Risk of Substituting 4-Cyclobutoxy-3-fluoroaniline with Simple Alkoxy or Non-Cyclic Ether Analogs


Generic substitution among 3-fluoro-4-alkoxyaniline building blocks is unreliable due to the profound impact of the 4-substituent on conformational bias, lipophilicity, and metabolic stability. While 4-methoxy (CAS 366-99-4) and 4-ethoxy (CAS 399-39-3) analogs are widely available, they lack the conformational rigidity of the cyclobutoxy group, which restricts bond rotation, limits the number of accessible conformers, and provides a distinct steric footprint that can enhance target binding selectivity and pharmacokinetic profiles [1]. This structural divergence often results in major differences in downstream compound performance, making case-by-case selection mandatory.

Conformational Bias May Shift
Linear alkoxy analogs lack cyclobutane puckering, altering accessible conformers and downstream SAR.
Lipophilicity Window Not Transferable
Cyclopropoxy and isopropoxy analogs bracket different LogP ranges, shifting ADME profile context.
Physical Form Limits Automation
Solid methoxy analog (mp 80–84 °C) introduces pre-weighing steps that the liquid cyclobutoxy form avoids.

Quantitative Differentiation Evidence: 4-Cyclobutoxy-3-fluoroaniline Versus Key 3-Fluoro-4-alkoxyaniline Analogs


Comparative LogP Analysis: Cyclobutoxy (2.04) vs. Cyclopropoxy (1.95) vs. Isopropoxy (2.78) Analogs

The predicted octanol-water partition coefficient (LogP) of 4-cyclobutoxy-3-fluoroaniline is 2.04, as reported by Fluorochem . This value positions the compound as an intermediate lipophilicity option between the 4-cyclopropoxy analog (LogP 1.95) and the 4-isopropoxy analog (LogP 2.78) . This fine-tuning of LogP is crucial for optimizing ADME properties without introducing excessive lipophilicity, which is associated with poor solubility and off-target toxicity.

LogP Comparison
Cross-study comparable
Cyclobutoxy: 2.04
Cyclopropoxy: 1.95
Isopropoxy: 2.78
Intermediate lipophilicity window for ADME tuning.
Predicted LogP from vendor datasheets.
Lipophilicity LogP ADME Physicochemical Properties

Physical Form Differentiation: Cyclobutoxy Analog as a Liquid vs. Solid Methoxy Analog

4-Cyclobutoxy-3-fluoroaniline is reported as a liquid at room temperature by multiple vendors, including Sigma-Aldrich . In contrast, the 4-methoxy analog (3-fluoro-4-methoxyaniline, CAS 366-99-4) is a crystalline solid with a melting point of 80-84 °C [1]. This physical state difference directly impacts automated liquid handling workflows for high-throughput synthesis and combinatorial library production.

Physical Form
Cross-study comparable
Cyclobutoxy: Liquid
Methoxy: Solid (mp 80–84 °C)
Liquid form supports automated liquid handling.
RT storage; vendor-reported.
Physical Form Liquid Handling Automated Synthesis Formulation

Conformational Restriction: Cyclobutoxy-Induced Rigidity Versus Freely Rotatable Linear Alkoxy Chains

The cyclobutoxy group in 4-cyclobutoxy-3-fluoroaniline introduces conformational restriction through the puckered four-membered ring, reducing the number of accessible conformers relative to linear alkoxy chains such as 4-ethoxy-3-fluoroaniline (CAS 399-39-3). This property is known to lower the entropic penalty upon target binding and can enhance selectivity profiles for kinase targets, a principle supported by patent literature highlighting cyclobutoxy-substituted anilines as key intermediates in kinase inhibitor development [1]. While direct comparative Ki or IC₅₀ data between these specific aniline building blocks is not publicly available, the conformational argument is a class-level inference widely accepted in structure-based drug design.

Conformational Rigidity
Class-level inference
Fewer accessible conformers vs. linear ethoxy analog
May support target binding entropy benefit.
Class-level SBDD principle; direct Ki data unavailable.
Conformational Analysis Kinase Selectivity Entropic Penalty Binding Affinity

Steric Bulk Delta: Cyclobutoxy (MW 181.21) vs. Cyclopropoxy (MW 167.18) and Oxetanyloxy (MW 183.18) Analogs

The molecular weight of 4-cyclobutoxy-3-fluoroaniline is 181.21 g/mol , positioning it as an intermediate steric bulk option. This contrasts with the smaller 4-cyclopropoxy analog (MW 167.18 g/mol) and is closely matched to the 4-(oxetan-3-yloxy) analog (MW 183.18 g/mol) . While the molecular weight of the cyclobutoxy and oxetanyloxy analogs is similar, the cyclobutoxy group imparts purely hydrocarbon steric bulk, whereas the oxetanyloxy group introduces an additional hydrogen bond acceptor capability, leading to divergent interactions with biological targets and metabolic enzymes.

Steric Bulk
Cross-study comparable
MW 181.21 vs. 167.18 (cyclopropoxy) vs. 183.18 (oxetanyloxy)
Hydrocarbon steric probe without extra HBA.
Calculated MW; oxetanyloxy adds H-bond acceptor.
Steric Bulk Molecular Weight Structure-Activity Relationship CYP450 Stability

Kinase Inhibition Potential: Generic Scaffold for Kinase-Targeted Library Construction

4-Cyclobutoxy-3-fluoroaniline has garnered interest in medicinal chemistry specifically as a precursor for synthesizing kinase inhibitors . Its structural features—the fluorine atom for enhanced metabolic stability and binding affinity, combined with the cyclobutyl moiety for conformational rigidity—make it a valuable building block in the development of inhibitors targeting RAF kinases, JAK kinases, and other oncology-relevant targets [1]. While the parent aniline itself is an intermediate rather than a final drug candidate, its utility in constructing focused kinase libraries provides a strategic advantage for procurement decisions in early-stage drug discovery.

Kinase Library Link
Class-level inference
Cited as kinase inhibitor precursor for RAF, JAK targets
Supports kinase-focused library procurement.
Patent and literature survey; no built inhibitor data.
Kinase Inhibitor Library Design Protein Kinase Cancer Therapeutics

Optimal Procurement and Application Scenarios for 4-Cyclobutoxy-3-fluoroaniline in Research and Development


Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams prioritizing kinase targets can utilize 4-cyclobutoxy-3-fluoroaniline as a core scaffold for amide coupling or reductive amination reactions to generate libraries targeting RAF, JAK, or other kinases. The liquid physical form and intermediate LogP (2.04) [1] facilitate both automated and manual parallel synthesis workflows, while the cyclobutoxy group's conformational restriction may enhance target selectivity and binding affinity.

Property-Guided Fragment-to-Lead Optimization Requiring Intermediate Lipophilicity

In fragment-based drug discovery programs where precise LogP control is critical, 4-cyclobutoxy-3-fluoroaniline (LogP 2.04) [1] provides a lipophilicity value that falls between the more polar 4-cyclopropoxy analog (LogP 1.95) and the more lipophilic 4-isopropoxy analog (LogP 2.78). This allows medicinal chemists to fine-tune ADME properties without resorting to additional structural modifications that could compromise potency.

Automated High-Throughput Synthesis (HTE) Workflows

The liquid state of 4-cyclobutoxy-3-fluoroaniline at room temperature, as confirmed by Sigma-Aldrich [1], eliminates the need for dissolution steps required by solid analogs like 3-fluoro-4-methoxyaniline (mp 80-84 °C). This streamlines automated liquid handling in high-throughput experimentation (HTE) platforms, reducing cycle times and improving reproducibility in large-scale combinatorial library production.

Agrochemical Intermediate Synthesis with Selectivity Requirements

Beyond pharmaceutical applications, 4-cyclobutoxy-3-fluoroaniline has been identified as a precursor for synthesizing novel pesticides with improved selectivity and reduced environmental impact [1]. The cyclobutoxy group's unique steric and electronic properties can be leveraged to design crop protection agents with enhanced target selectivity over non-target organisms, aligning with modern agrochemical development goals.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Conformational bias and liquid-phase handling
Target engagement and kinase selectivity panel
Fragment-to-lead LogP optimization
Intermediate lipophilicity (predicted LogP 2.04)
ADME property profiling and solubility assessment
Automated HTE synthesis workflows
Ambient liquid state for automated dispensing
Liquid handler compatibility and cycle time reproducibility
Agrochemical intermediate research
Steric footprint and electronic tuning
Target selectivity and non-target organism endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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